molecular formula C7H8ClN5S B2701590 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-30-9

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2701590
CAS No.: 1946818-30-9
M. Wt: 229.69
InChI Key: PGIRTIIBAYTELD-UHFFFAOYSA-N
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Description

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with thiadiazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

Medicine

In the medical field, this compound is being investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. It is also utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine
  • 4-chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile
  • 4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-benzenesulfonamide

Uniqueness

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chloro-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5S/c1-2-13-5(4(8)3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRTIIBAYTELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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